molecular formula C12H25Br B14487571 5-Bromo-5-propylnonane CAS No. 63316-25-6

5-Bromo-5-propylnonane

Cat. No.: B14487571
CAS No.: 63316-25-6
M. Wt: 249.23 g/mol
InChI Key: LSCFUIURXDTIHR-UHFFFAOYSA-N
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Description

5-Bromo-5-propylnonane is an organic compound with the molecular formula C12H25Br It is a brominated alkane, specifically a nonane derivative, where a bromine atom is attached to the fifth carbon of the nonane chain, and a propyl group is also attached to the same carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-5-propylnonane can be achieved through several methods. One common approach involves the bromination of 5-propylnonane using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under UV light. The reaction typically proceeds via a free radical mechanism, where the bromine radical selectively abstracts a hydrogen atom from the fifth carbon, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and flow rates, ensuring high yields and purity of the final product. The use of bromine and radical initiators remains consistent with laboratory-scale synthesis, but the process is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-5-propylnonane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), leading to the formation of different substituted nonane derivatives.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can result in the formation of 5-propylnonene.

    Oxidation Reactions: The compound can be oxidized to form various oxygenated derivatives, such as alcohols, aldehydes, or carboxylic acids, depending on the oxidizing agent used.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH), sodium cyanide (NaCN), or ammonia (NH3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

    Substitution: 5-Hydroxy-5-propylnonane, 5-Cyano-5-propylnonane, 5-Amino-5-propylnonane.

    Elimination: 5-Propylnonene.

    Oxidation: 5-Propylnonan-5-ol, 5-Propylnonan-5-al, 5-Propylnonanoic acid.

Scientific Research Applications

5-Bromo-5-propylnonane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates. It serves as a model compound to understand the behavior of brominated alkanes in biological systems.

    Medicine: Research into brominated compounds has shown potential in developing new pharmaceuticals. This compound may be explored for its biological activity and potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-5-propylnonane depends on the specific reaction or application. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes via an E2 mechanism. The molecular targets and pathways involved vary based on the specific chemical transformation or biological interaction being studied.

Comparison with Similar Compounds

5-Bromo-5-propylnonane can be compared with other brominated alkanes, such as:

    5-Bromo-5-methylnonane: Similar in structure but with a methyl group instead of a propyl group. It exhibits different reactivity and physical properties.

    5-Bromo-5-ethylnonane: Contains an ethyl group, leading to variations in chemical behavior and applications.

    5-Bromo-5-butylhexane: A longer alkyl chain, resulting in distinct chemical and physical characteristics.

Properties

CAS No.

63316-25-6

Molecular Formula

C12H25Br

Molecular Weight

249.23 g/mol

IUPAC Name

5-bromo-5-propylnonane

InChI

InChI=1S/C12H25Br/c1-4-7-10-12(13,9-6-3)11-8-5-2/h4-11H2,1-3H3

InChI Key

LSCFUIURXDTIHR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCC)(CCCC)Br

Origin of Product

United States

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